molecular formula C20H18N2O3 B11993967 2-([1,1'-Biphenyl]-4-yloxy)-N'-(furan-2-ylmethylene)propanehydrazide CAS No. 303085-23-6

2-([1,1'-Biphenyl]-4-yloxy)-N'-(furan-2-ylmethylene)propanehydrazide

Cat. No.: B11993967
CAS No.: 303085-23-6
M. Wt: 334.4 g/mol
InChI Key: SQHSRSUPGINQLY-KGENOOAVSA-N
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Description

2-([1,1’-Biphenyl]-4-yloxy)-N’-(furan-2-ylmethylene)propanehydrazide is a complex organic compound that features a biphenyl group linked to a furan ring through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-N’-(furan-2-ylmethylene)propanehydrazide typically involves the reaction of 4-biphenylol with furan-2-carbaldehyde in the presence of a hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing by-products.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yloxy)-N’-(furan-2-ylmethylene)propanehydrazide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-4-yloxy)-N’-(furan-2-ylmethylene)propanehydrazide is unique due to its specific structural features that allow it to interact with a different set of molecular targets compared to other similar compounds. Its biphenyl group provides additional sites for chemical modification, potentially leading to derivatives with enhanced biological activity .

Properties

CAS No.

303085-23-6

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(4-phenylphenoxy)propanamide

InChI

InChI=1S/C20H18N2O3/c1-15(20(23)22-21-14-19-8-5-13-24-19)25-18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-15H,1H3,(H,22,23)/b21-14+

InChI Key

SQHSRSUPGINQLY-KGENOOAVSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CO1)OC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=CC=CO1)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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